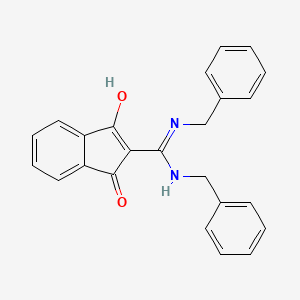

2-(Bis(benzylamino)methylene)indane-1,3-dione

Descripción

2-(Bis(benzylamino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione, a cyclic diketone characterized by its reactive methylene group and electron-deficient aromatic system. The compound features a bis-benzylamino substituent at the methylene position, which enhances its electronic and steric properties. This structural modification is achieved via Knoevenagel condensation, a reaction commonly employed to functionalize indane-1,3-dione derivatives .

Propiedades

IUPAC Name |

N,N'-dibenzyl-1-hydroxy-3-oxoindene-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-22-19-13-7-8-14-20(19)23(28)21(22)24(25-15-17-9-3-1-4-10-17)26-16-18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCZFRNKUMYUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(Bis(benzylamino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with benzylamine under specific conditions. One common method includes the use of acidic conditions, such as hydrochloric acid or sulfuric acid, to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(Bis(benzylamino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiproliferative Activity

Research has indicated that derivatives of indan-1,3-dione exhibit significant antiproliferative properties against various cancer cell lines. Specifically, studies on 2-(Bis(benzylamino)methylene)indane-1,3-dione have shown promising results in inhibiting cell growth. The synthesis of this compound often follows methods that ensure high yields and purity, making it suitable for further pharmacological evaluations .

Antimicrobial Properties

Indane-1,3-dione derivatives have been reported to possess antibacterial and antiviral activities. The incorporation of benzylamino groups enhances the biological efficacy of these compounds. For instance, studies have demonstrated that certain derivatives can effectively combat antibiotic-resistant strains of bacteria .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It shows potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease by inhibiting cholinesterase enzymes and reducing amyloid-beta aggregation . This makes it a candidate for further development into therapeutic agents targeting cognitive decline.

Synthetic Chemistry

Versatile Building Block

this compound serves as a versatile building block in organic synthesis. Its active methylene group allows for various chemical modifications through reactions such as Knoevenagel condensation and Michael addition. This versatility is crucial for creating a wide range of functionalized compounds that can be tailored for specific applications .

Polymerization Initiators

The compound can also be utilized as a photoinitiator in polymerization processes. Its ability to absorb light and initiate polymerization makes it valuable in the development of advanced materials, including coatings and adhesives .

Biological Applications

Biosensing and Bioimaging

The unique structural features of this compound enable its use in biosensing applications. Its derivatives can be designed to interact with specific biological targets, facilitating the detection of biomolecules in clinical diagnostics . Additionally, they may serve as imaging agents due to their fluorescence properties.

Drug Development

The compound's ability to bind to serum proteins like albumin enhances its pharmacokinetic profile, making it a suitable candidate for drug formulation . The evaluation of its drug-likeness properties indicates compliance with Lipinski's rule of five, suggesting good oral bioavailability .

Actividad Biológica

2-(Bis(benzylamino)methylene)indane-1,3-dione is a synthetic compound derived from indane-1,3-dione, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of indane-1,3-dione with benzylamine under acidic conditions. Common reagents include hydrochloric acid or sulfuric acid to facilitate the reaction. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it a versatile building block in organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 625–1250 |

| Pseudomonas aeruginosa | 500–1000 |

| Escherichia coli | Not effective |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown promising results against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 10.5 |

| HeLa (cervical cancer) | 8.7 |

| PC3 (prostate cancer) | 12.3 |

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The biological activity of this compound is thought to be mediated through several biochemical pathways:

- Protein Interaction : The compound may interact with cellular proteins involved in signaling pathways that regulate cell growth and apoptosis.

- Nucleic Acid Binding : It shows potential for binding to DNA or RNA, which could disrupt essential cellular processes.

- Cholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A study tested the compound against multiple bacterial strains and found significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Efficacy : Research involving various cancer cell lines indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .

Comparación Con Compuestos Similares

Table 2: Bioactivity of Indane-1,3-dione Derivatives

Key Observations:

- Anticoagulant Activity: The methylsulfanyl derivative () outperforms other derivatives in anticoagulant assays, highlighting the critical role of sulfur-containing substituents in this activity .

Physicochemical and Application-Based Comparisons

Optical and Electronic Properties:

- Bis(benzylamino) Derivative: Expected to exhibit strong fluorescence due to extended conjugation and electron-donating amino groups, similar to pyrazole-substituted derivatives used in fluoride ion sensing () .

- Cyano Derivative: The electron-withdrawing cyano group () reduces fluorescence intensity but enhances stability in photovoltaic applications compared to amino-substituted analogs .

Material Science Applications:

- Knoevenagel-Derived Dyes: Pyrazole and benzylamino derivatives () are used in dye-sensitized solar cells (DSSCs) due to tunable HOMO-LUMO gaps, whereas cyano derivatives are preferred in nonlinear optics (NLO) .

Challenges and Limitations

- Synthetic Complexity: The bis-benzylamino derivative’s synthesis may require stringent conditions to avoid side reactions, unlike simpler analogs (e.g., cyano or aryl derivatives) .

- Bioactivity Trade-offs: While electron-donating groups enhance optical properties, they may reduce metabolic stability compared to electron-withdrawing substituents (e.g., cyano) in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bis(benzylamino)methylene)indane-1,3-dione?

The compound is synthesized via Knoevenagel condensation between indane-1,3-dione and benzylamine derivatives. A typical protocol involves refluxing indane-1,3-dione with excess benzylamine in ethanol, catalyzed by piperidine. The reaction mixture is concentrated, poured onto ice, and purified via recrystallization (ethanol/water) to yield the product .

- Key variables : Solvent polarity, catalyst choice (e.g., piperidine vs. triethylamine), and molar ratios influence yield (typically 60–85%).

Q. How can the structure of this compound be validated post-synthesis?

Spectroscopic techniques are critical:

- ¹H/¹³C NMR : Confirm the presence of the methylene group (δ ~6.5–7.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons).

- FT-IR : Detect C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- X-ray crystallography : Resolve the planar indane-1,3-dione core and benzylamino substituents .

Q. What are the primary reactivity patterns of the methylene group in this compound?

The methylene group undergoes electrophilic substitution (e.g., halogenation, nitration) due to electron withdrawal by adjacent carbonyl groups. For example:

- Halogenation : Using N-bromosuccinimide (NBS) in DMF yields brominated derivatives (85–99% yield) .

- Nitration : Concentrated HNO₃ introduces nitro groups (35–78% yield depending on reaction time and temperature) .

Advanced Research Questions

Q. How can experimental design optimize functionalization at the methylene position?

A Taguchi orthogonal array can systematically test variables:

| Variable | Levels Tested | Optimal Condition (Example) |

|---|---|---|

| Solvent | DMF, THF, Acetonitrile | DMF (polar aprotic) |

| Catalyst | AlCl₃, FeCl₃, None | FeCl₃ (Lewis acid) |

| Temperature | 25°C, 60°C, 100°C | 60°C |

- Outcome : Higher yields (>90%) achieved in DMF with FeCl₃ at 60°C due to enhanced electrophilicity .

Q. How to resolve contradictions in reported reaction yields (e.g., nitration yields ranging 35–78%)?

Discrepancies arise from:

- Reagent purity : Trace moisture in HNO₃ reduces nitration efficiency.

- Reaction monitoring : Incomplete conversion due to short reaction times.

- Workup methods : Premature crystallization may lower isolated yields. Mitigation : Use anhydrous HNO₃, monitor via TLC, and extend reaction times to 24 hours .

Q. What computational methods predict biological activity of derivatives?

- Molecular docking : Simulate binding to targets like C. albicans sterol 14α-demethylase (CYP51) to prioritize derivatives with low binding energy (<-8 kcal/mol).

- QSAR models : Correlate substituent electronegativity with antifungal activity (e.g., EC₅₀ < 10 µM for halogenated derivatives) .

Methodological Guidance

Q. How to analyze photophysical properties for organic electronics applications?

- UV-Vis spectroscopy : Measure λₐ₆ₛ (typically 350–450 nm) to assess π→π* transitions.

- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = -5.8 eV, LUMO = -3.2 eV) for charge transport studies .

Q. What strategies improve solubility for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.